1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Overview
Description
1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antitumor agent. The structure consists of a triazole ring fused to a pyrimidine ring, with additional methyl groups and an ethanone moiety, contributing to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been described as inhibitors of cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) in the cardiovascular system .
Mode of Action
Similar compounds have been found to bind selectively at a given camp pde site, inhibiting the enzyme’s activity . This inhibition can lead to an increase in intracellular cAMP levels, which can have various downstream effects depending on the cell type and the specific biochemical pathways involved.
Biochemical Pathways
For instance, increased cAMP levels can activate protein kinase A (PKA), which can phosphorylate various target proteins, leading to changes in cell function .
Result of Action
Similar compounds have been found to have potential as cancer prevention agents, as they can reduce or eliminate free radicals, thereby protecting cells against oxidative injury .
Biochemical Analysis
Biochemical Properties
1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, promoting its polymerization in a manner similar to paclitaxel
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to tubulin, promoting its polymerization and stabilizing microtubules . This action inhibits cell division, leading to cell cycle arrest and apoptosis. Furthermore, it can inhibit certain enzymes, thereby modulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions . Its activity may degrade over extended periods, affecting its long-term efficacy. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth by promoting tubulin polymerization . At higher doses, it can cause toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, while toxicity increases.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound can also affect metabolic flux, leading to changes in the levels of various metabolites. These interactions highlight its potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific targets to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended targets, such as tubulin in the cytoplasm, to exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethyl-1H-[1,2,4]triazole-3-carboxylic acid with ethyl acetoacetate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the ethanone moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Material Science: Due to its unique photophysical properties, it is explored for use in organic electronics and photonic devices.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents, also studied for its antitumor properties.
Triazolopyrimidine Derivatives: Various derivatives with different functional groups have been synthesized to explore their biological activities.
Uniqueness: 1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is unique due to its specific substitution pattern, which enhances its binding affinity to certain enzymes and its photophysical properties. This makes it a valuable compound for both medicinal and material science applications.
Properties
IUPAC Name |
1-(5,7-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-5-8(7(3)14)6(2)13-9(12-5)10-4-11-13/h4,6H,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWCTDRTVYQDCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(NC2=NC=NN12)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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